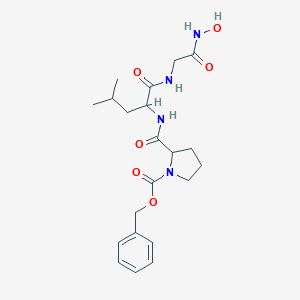

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide is a synthetic compound that belongs to the class of peptide derivatives. This compound is characterized by the presence of a carbobenzyloxy group, which serves as a protecting group for the amino acid residues. The compound is often used in peptide synthesis and has applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide, also known as benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate, is prolidase . Prolidase is a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue .

Mode of Action

This compound acts as a potent inhibitor of prolidase . By binding to the active site of the enzyme, it prevents the enzyme from cleaving its substrate dipeptides, thereby inhibiting its activity .

Biochemical Pathways

The inhibition of prolidase affects the metabolism of proline-containing dipeptides . This can have downstream effects on various biochemical pathways, particularly those involving the recycling of proline for protein synthesis .

Result of Action

The inhibition of prolidase by this compound can result in the accumulation of proline-containing dipeptides . This could potentially disrupt normal cellular processes that depend on the recycling of proline .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in methanol is almost transparent , suggesting that its solubility could be affected by the solvent environment. Additionally, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide typically involves the stepwise coupling of protected amino acids The process begins with the protection of the amino group of proline using a carbobenzyloxy group This is followed by the coupling of proline with leucine and glycine, each protected by appropriate groups to prevent unwanted side reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of amino acids. The use of high-purity reagents and solvents ensures the production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

Industry: Utilized in the production of peptide-based materials and as a reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

N-carbobenzyloxy-prolyl-leucyl-glycine: Lacks the N-hydroxy group but shares similar structural features.

N-carbobenzyloxy-prolyl-leucyl-alanine: Contains alanine instead of glycine.

N-carbobenzyloxy-prolyl-leucyl-serine: Contains serine instead of glycine.

Uniqueness

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide is unique due to the presence of the N-hydroxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with specific molecular targets.

Properties

IUPAC Name |

benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O6/c1-14(2)11-16(19(27)22-12-18(26)24-30)23-20(28)17-9-6-10-25(17)21(29)31-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17,30H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGFLHRPYCTXGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340097 |

Source

|

| Record name | Z-Pro-Leu-Gly hydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103145-74-0 |

Source

|

| Record name | Z-Pro-Leu-Gly hydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B28006.png)

![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)